5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine scaffold. Its structure includes a bromophenyl group at position 5 and a methoxyphenyl group at position 2, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c1-27-18-12-8-15(9-13-18)20-14-21-19-4-2-3-5-22(19)28-23(26(21)25-20)16-6-10-17(24)11-7-16/h2-13,21,23H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPMMWWNSXFDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303060-81-3 | |
| Record name | 5-(4-BR-PHENYL)-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: C20H21BrN2O2
- Molecular Weight: 401.3 g/mol
- CAS Number: 303060-89-1
Structural Features
The compound features a unique structural arrangement that includes a pyrazolo-benzoxazine core. The presence of bromine and methoxy groups significantly influences its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21BrN2O2 |
| Molecular Weight | 401.3 g/mol |
| IUPAC Name | This compound |
| CAS No. | 303060-89-1 |
Anticancer Properties
Research indicates that compounds within the benzoxazine family exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzoxazines can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticancer Evaluation
A study conducted on similar benzoxazine derivatives revealed their ability to induce apoptosis in cancer cells by activating caspase pathways. The effectiveness was evaluated against several cancer types, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Benzoxazines are known to exhibit activities against a range of pathogens:
- Bacterial Inhibition: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Some derivatives have demonstrated antifungal properties against strains like Candida albicans.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Modulation: It might interact with specific receptors or proteins that regulate cellular pathways related to cancer and infection.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Cyclization to Form the Benzoxazine: High-temperature conditions facilitate the cyclization process.
Chemical Reactivity
This compound can undergo various chemical reactions including:
- Oxidation: Using agents like potassium permanganate.
- Reduction: Via lithium aluminum hydride.
- Substitution Reactions: The bromine atom can be replaced with other functional groups under suitable conditions.
Comparative Analysis with Similar Compounds
Benzoxazines share structural similarities with other heterocycles but differ in their biological profiles due to variations in substituents. For example:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Anticancer | Contains a methoxy group |
| Compound B | Antimicrobial | Features a halogen substitution |
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The target compound’s analogs differ primarily in substituent type, position, and halogenation. Key examples include:
Key Observations :
- Halogenation: Bromine at position 5 (common in ) enhances molecular weight and may improve lipophilicity.
- Alkoxy Groups : Methoxy (OMe) and ethoxy (OEt) substituents at position 2 improve solubility compared to alkyl groups (e.g., butoxy in ) but reduce metabolic stability .
Physicochemical Properties
- Molecular Weight : The target compound’s analogs range from 437.30 to 555.50 g/mol (see for a benzyloxy analog), indicating moderate compliance with Lipinski’s rule (<500 g/mol).
- For example, the butoxy/ethoxy analog has a PSA of ~60 Ų, favoring membrane permeability .
- Lipophilicity (LogP) : Bromine and chlorine substituents raise LogP (e.g., ~4.5 for ), suggesting higher tissue penetration but possible toxicity risks .
Pharmacological and Bioavailability Considerations
- Drug-Likeness: Analogs such as 2-aryl-5-pyridin-3/4-yl derivatives (e.g., ) comply with Lipinski’s and Veber’s rules (molecular weight <500, hydrogen bond donors/acceptors ≤5/10, rotatable bonds ≤10), indicating oral bioavailability .
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-component reactions, as seen in pyrano[2,3-c]pyrazole precursors (e.g., ). Chlorinated analogs require careful regioselective halogenation .
- Bioactivity Trends : Fluorophenyl and methylphenyl substituents (e.g., ) may enhance receptor binding affinity, while bulky groups like benzyloxy () could sterically hinder target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
